molecular formula C11H21NO3 B151055 Tert-butyl (4-hydroxycyclohexyl)carbamate CAS No. 111300-06-2

Tert-butyl (4-hydroxycyclohexyl)carbamate

Cat. No. B151055
CAS RN: 111300-06-2
M. Wt: 215.29 g/mol
InChI Key: DQARDWKWPIRJEH-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydroxycyclohexyl)carbamate, commonly referred to as TBHC, is an organocarbamate compound that is widely used for a variety of scientific research applications. It is a four-carbon aliphatic compound with a hydroxycyclohexyl functional group, and is a derivative of tert-butyl alcohol. TBHC is a versatile compound that has been used in numerous biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Carbocyclic Analogs : Tert-butyl (4-hydroxycyclohexyl)carbamate serves as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, a component critical in molecular biology and pharmaceuticals (Ober et al., 2004).

Chemical Synthesis

  • Preparation of Chemical Compounds : It is used in the preparation of various chemical compounds. For instance, its reaction with 1-bromo-6-chlorohexane in the presence of NaOH and tetrabutylammonium bromide forms a specific carbamate, demonstrating its versatility in organic synthesis (Zhong-Qian Wu, 2011).

Pharmaceutical Research

  • Characterization of Genotoxic Impurities : In pharmaceutical research, this compound is characterized and evaluated for trace levels of genotoxic impurities in active pharmaceutical ingredients, highlighting its relevance in ensuring drug safety (Puppala et al., 2022).

Synthesis of Antagonists

  • Intermediate for CCR2 Antagonists : It acts as an essential intermediate in the synthesis of potent CCR2 antagonists, indicating its application in the development of therapeutic agents (Campbell et al., 2009).

Biologically Active Compounds

  • Intermediate in Biologically Active Compounds : This compound is an important intermediate in the synthesis of biologically active compounds like omisertinib, demonstrating its utility in medicinal chemistry (Bingbing Zhao et al., 2017).

Curtius Rearrangement

  • One-Pot Curtius Rearrangement : It is used in a mild and efficient one-pot Curtius rearrangement, a reaction pivotal in organic synthesis to produce tert-butyl carbamate in high yields (Lebel & Leogane, 2005).

Natural Product Synthesis

  • Natural Product Synthesis : this compound is synthesized as an intermediate of natural products like jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Chemosensors and Nanofibers

  • Construction of Chemosensors : This compound contributes to the development of chemosensors for detecting volatile acid vapors, illustrating its application in environmental monitoring and safety (Jiabao Sun et al., 2015).

Insecticide Analogs

  • Insecticide Analogues Synthesis : It is converted into spirocyclopropanated analogues of insecticides, showing its role in agricultural chemistry (Brackmann et al., 2005).

Polymer and Antioxidant Research

  • Synthesis of Antioxidants : It is also involved in the synthesis of new antioxidants containing hindered phenol groups, indicating its importance in materials science and polymer research (Jiang-qing Pan et al., 1998).

Photocatalysis

  • Photoredox-Catalyzed Cascade : This compound is used in a photoredox-catalyzed amination process, showcasing its application in photocatalysis and synthetic chemistry (Zhi-Wei Wang et al., 2022).

Crystal Structure Studies

  • Crystal Structure Analysis : Studies on its crystal structure contribute to a better understanding of molecular interactions, which is fundamental in crystallography and materials science (P. Baillargeon et al., 2017).

Safety and Hazards

Tert-butyl (4-hydroxycyclohexyl)carbamate is classified as Acute Tox. 4 Oral - Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling this compound .

properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARDWKWPIRJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347011
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111300-06-2, 167081-25-6
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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